5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is the proton pump (H+,K±ATPase) . This enzyme plays a crucial role in gastric acid secretion, making it a key target for drugs designed to treat acid-related diseases .
Mode of Action
This compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, effectively blocking the function of potassium . This inhibition is reversible and is achieved in a potassium-competitive manner .
Biochemical Pathways
By inhibiting the proton pump, this compound reduces gastric acid secretion . This affects the biochemical pathway responsible for the production of gastric acid, leading to a decrease in acidity within the stomach .
Pharmacokinetics
Its inhibitory activity is unaffected by ambient ph , suggesting that it may have good bioavailability even in the acidic environment of the stomach.
Result of Action
The result of the action of this compound is a potent and long-lasting inhibitory effect on gastric acid secretion . This leads to an increase in the pH of gastric perfusate, effectively reducing the acidity of the stomach .
Action Environment
The action of this compound is influenced by the environment within the stomach. Its inhibitory activity is unaffected by ambient pH , suggesting that it can function effectively in the acidic environment of the stomach.
Properties
IUPAC Name |
5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFVCXPMUQJUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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